molecular formula C11H10N2O B154647 4'-(Imidazol-1-yl)acetophenone CAS No. 10041-06-2

4'-(Imidazol-1-yl)acetophenone

Cat. No. B154647
CAS RN: 10041-06-2
M. Wt: 186.21 g/mol
InChI Key: GAIQQJIMVVUTQN-UHFFFAOYSA-N
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Description

4'-(Imidazol-1-yl)acetophenone is a compound that has been studied for various applications, including its role as a ligand in the synthesis of metal complexes, its potential in organic synthesis, and its biological activities. It has been identified as a selective thromboxane synthetase inhibitor, which has implications in the treatment of hypertension .

Synthesis Analysis

The synthesis of 4'-(Imidazol-1-yl)acetophenone derivatives can be achieved through various methods. One approach involves a one-pot, four-component synthesis that leads to the formation of 1,2,4-trisubstituted 1H-imidazoles . Another method includes the condensation of various acetophenones with 4-(1H-imidazol-1-yl) benzaldehyde, which has been used to create a series of compounds with potential anti-leishmanial, anti-oxidant, and anti-fungal activities .

Molecular Structure Analysis

The molecular structure of compounds related to 4'-(Imidazol-1-yl)acetophenone has been determined through crystallography. For instance, a compound with a similar imidazole moiety has been crystallized in the monoclinic crystal system, and its structure was solved using direct methods and refined to a final R factor of 0.085 for 1944 observed reflections .

Chemical Reactions Analysis

4'-(Imidazol-1-yl)acetophenone has been used as a precursor in the synthesis of various chalcones, which have shown significant antiproliferative activity against cancer cells . Additionally, it has been used in the synthesis of novel 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones, which have been evaluated for their biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4'-(Imidazol-1-yl)acetophenone derivatives have been explored in several studies. For example, the antiproliferative activities of chalcone derivatives were examined, and their ADME properties and drug similarities were investigated using SwissADME software, indicating that these compounds adhere to Lipinski's rules . The fluorescent properties of benzo[4,5]imidazo[1,2-a]pyrimidines derived from 4'-(Imidazol-1-yl)acetophenone have also been characterized, with quantum yields ranging from 0.07 to 0.16 .

Scientific Research Applications

Hypertension Research

4'-(Imidazol-1-yl)acetophenone has been studied for its role in hypertension management. A study by Uderman, Workman, & Jackson (1982) found that this compound, as a thromboxane synthetase inhibitor, significantly reduced systolic blood pressure in spontaneously hypertensive rats.

Chemistry and Material Science

In material science, Zaki, Haggag, & El-Shabasy (1995) explored the structural chemistry of imidazole complexes, including 4'-(Imidazol-1-yl)acetophenone, with various metals. This study contributes to the understanding of bonding types and properties of these complexes.

Anti-fungal and Anti-leishmanial Activities

A study by Hussain et al. (2009) demonstrated that certain derivatives of 4'-(Imidazol-1-yl)acetophenone exhibited significant anti-fungal and anti-leishmanial activities.

Antifungal Applications in Agriculture

Research by Reis et al. (2013) on imidazole-derived thiosemicarbazones and hydrazones, including those derived from 4'-(Imidazol-1-yl)acetophenone, revealed their selective antifungal activity against certain agricultural pathogens.

Corrosion Inhibition

In the field of corrosion science, Bereket, Pakdil, & Öǧretir (2007) found that 4'-(Imidazol-1-yl)acetophenone acts as a cathodic inhibitor in copper corrosion, offering insights into its potential applications in metal preservation.

Anti-Candida Agent

The compound has been identified as a potential anti-Candida agent in research by Almutairi et al. (2015), indicating its relevance in medical mycology and pharmaceutical sciences.

Anti-inflammatory Research

A novel imidazole-containing chalcone synthesized from 4'-(Imidazol-1-yl)acetophenone showed significant anti-inflammatory potential, as reported by Mahapatra & Shivhare (2018).

Anticancer Research

Parekh et al. (2017) investigated imidazolylphenylheterocyclic-2-ylmethylenethiazole-2-amines derived from 4'-(Imidazol-1-yl)-acetophenone for their anticancer properties, revealing promising cytotoxic effects against various human cancer cell lines (Parekh, Mistry, Pandurangan, Shinde, & Patel, 2017).

Organometallic Chemistry

In organometallic chemistry, the compound has been used in synthesizing complexes with potential catalytic activities as demonstrated by Camarena-Díaz et al. (2019).

Green Chemistry Applications

Nazari et al. (2014) presented the use of imidazol-1-yl-acetic acid, related to 4'-(Imidazol-1-yl)acetophenone, as an efficient green catalyst for synthesizing dioxooctahydroxanthenes, highlighting its application in sustainable chemistry practices (Nazari, Keshavarz, Karami, Iravani, & Vafaee-nezhad, 2014).

Safety And Hazards

The compound is classified as an irritant, with hazard statements H315, H319, and H335 indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with soap and water if it comes into contact with the skin .

properties

IUPAC Name

1-(4-imidazol-1-ylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-9(14)10-2-4-11(5-3-10)13-7-6-12-8-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIQQJIMVVUTQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50143259
Record name Ro 22-3581
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>27.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26667263
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4'-(Imidazol-1-yl)acetophenone

CAS RN

10041-06-2
Record name 1-[4-(1H-Imidazol-1-yl)phenyl]ethanone
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ro 22-3581
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Record name Ro 22-3581
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Record name 4'-(imidazol-1-yl)methyl phenyl ketone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
96
Citations
PA Craven, FR DeRubertis - The Journal of laboratory and …, 1990 - translationalres.com
Thromboxane contributes to the regulation of glomerular hemodynamics in experimental models of diabetes and has been implicated as mediator in some models of glomerular injury. …
Number of citations: 22 www.translationalres.com
BSK Aktar, AM ALKARABASH, AŞ YAĞLIOĞLU… - Journal of the Turkish … - dergipark.org.tr
In this study, the synthesis of chalcone compounds (1-11) derived from 4-(imidazol-1-yl)acetophenone and the structure determination of these compounds by various spectroscopic …
Number of citations: 0 dergipark.org.tr
HD Uderman, RJ Workman, EK Jackson - Prostaglandins, 1982 - Elsevier
The compound 4′-(imidazol-1-yl) acetophenone was demonstrated to be a selective thromboxane (Tx) synthetase inhibitor in spontaneously hypertensive rats (SHR). Serum TxB 2 …
Number of citations: 40 www.sciencedirect.com
NM Parekh, BM Mistry, M Pandurangan… - Chinese Chemical …, 2017 - Elsevier
A new series of multi-heterocyclic Schiff base was constructed starting from 4′-(imidazol-1-yl)-acetophenone which was converted to its 2-bromoethanone precursor which on cyclic …
Number of citations: 40 www.sciencedirect.com
BSK AKTAR - dergipark.org.tr
Synthesis and In Silico Studies of Chalcone Derivatives Derived From 4-(Imidazol-1-yl)Acetophenone Page 1 Synthesis and In Silico Studies of Chalcone Derivatives Derived From 4-(Imidazol-1-yl)Acetophenone …
Number of citations: 0 dergipark.org.tr
DK Mahapatra, RS Shivhare - Modern Applications in C Pharmacy …, 2018 - researchgate.net
Materials and Methods Chemicals and instrumentation The starting compound, murrayanine was procured by extraction from Murraya koenigii L. by the soxhlation process as …
Number of citations: 6 www.researchgate.net
SK Alsaee, E Mzwd, MAA Bakar… - Journal of Physics …, 2022 - iopscience.iop.org
A novel chalcone based pyrene (E)-1-(4-(1H-imidazol-1-yl) phenyl)-3-(1, 5a1-dihydropyren-1-yl) prop-2-en-1-one (EIPDP) has been successfully synthesized by Claisen-Schmidt …
Number of citations: 5 iopscience.iop.org
LE Kapinos, B Song, H Sigel - Inorganica chimica acta, 1998 - Elsevier
The stability constants of the 1:1 complexes formed between Mg 2+ , Ca 2+ , Sr 2+ , Ba 2+ , Mn 2+ , Co 2+ , Ni 2+ , Cu 2+ , Zn 2+ or Cd 2+ (M 2+ ) and the simple, sterically unhindered …
Number of citations: 83 www.sciencedirect.com
G Bereket, S Pakdil, C Öğretir - Corrosion engineering, science and …, 2007 - Taylor & Francis
In the present study the inhibitive behaviour of 1H-imidazole, 1-methyl imidazole, imidazolidin-2-one, 4-(imidazole-1-yl)acetophenone, 4-(imidazole-1-yl) phenol and L-hystidine on the …
Number of citations: 15 www.tandfonline.com
AK Kharwar, A Mondal, S Konar - Dalton Transactions, 2021 - pubs.rsc.org
Two CoII based complexes namely [Co(IAP)(SCN)2] (1) and {[Co(IPEH)2(SCN)2]·H2O}n (2) (where IPEH = (((1E,2E)-1,2-bis(1-(4-(1H-imidazol-1-yl)phenyl)ethylidene)hydrazine) and …
Number of citations: 8 pubs.rsc.org

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